(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine
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Overview
Description
The compound (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is a complex heterocyclic molecule featuring a thiophene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine typically involves multi-step reactions starting from readily available thiophene derivatives. One common approach includes:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a 2-thienyl derivative through a condensation reaction involving thiophene and an appropriate aldehyde or ketone.
Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization reactions to form the thiopheno[3,2-e]pyrimidine core.
Attachment of the Undecylamine Chain: The final step involves the nucleophilic substitution reaction where the undecylamine chain is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound is prone to electrophilic substitution reactions, especially at the thiophene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in chloroform for bromination; nitric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its heterocyclic structure is conducive to binding with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry
In the industrial sector, the compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic electronics and photovoltaic cells .
Mechanism of Action
The mechanism of action of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings facilitate binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share structural similarities but lack the pyrimidine ring.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine share the pyrimidine core but lack the thiophene ring.
Uniqueness
The uniqueness of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine lies in its fused thiophene-pyrimidine structure, which imparts distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a broader range of biological targets and improves its stability and solubility in various solvents .
Properties
Molecular Formula |
C21H29N3S2 |
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Molecular Weight |
387.6 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-undecylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H29N3S2/c1-2-3-4-5-6-7-8-9-10-13-22-20-19-17(18-12-11-14-25-18)15-26-21(19)24-16-23-20/h11-12,14-16H,2-10,13H2,1H3,(H,22,23,24) |
InChI Key |
HRUQCXQVQAEUIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=CS3 |
Origin of Product |
United States |
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